6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol . It is an off-white powder with a melting point of 143-144°C and a boiling point of approximately 298.2°C . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-bromo-2-hydroxybenzoic acid with methylamine, followed by cyclization to form the benzoxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization: The formation of the benzoxazole ring itself is a cyclization reaction.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one can be compared with other similar compounds, such as:
3-Benzofuranamine, 6-bromo-2,3-dihydro-N-methyl-: Similar structure but different functional groups.
Indole derivatives: These compounds also contain heterocyclic rings and are studied for their biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the bromine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASANCDKMGODJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327532 |
Source
|
Record name | 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67927-44-0 |
Source
|
Record name | 6-Bromo-3-methyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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